3-Methanesulfonyl-2-phenylpropanoic acid
Overview
Description
3-Methanesulfonyl-2-phenylpropanoic acid is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol. This compound features a phenyl group attached to a propanoic acid backbone, with a methanesulfonyl group at the 3-position. It is primarily used in research and development settings due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Biochemical Pathways
Phenylpropanoic acids, a related group of compounds, are known to be involved in various metabolic processes . They are part of the phenylpropanoid pathway, which is responsible for the biosynthesis of many important secondary metabolites in plants .
Pharmacokinetics
Related compounds such as profens generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The metabolism of some profens involves in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates .
Result of Action
A study on a related compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotubes hypertrophy both in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
3-Methanesulfonyl-2-phenylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy in skeletal muscle cells . This compound can also modulate the expression of genes involved in protein synthesis and degradation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of aspartate aminotransferase in certain bacterial strains . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to promote beneficial effects such as increased muscle mass and improved metabolic function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . This compound can also affect the levels of various metabolites, thereby modulating overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-2-phenylpropanoic acid typically involves the following steps:
Phenylpropanoic Acid Derivation: The starting material is phenylpropanoic acid, which undergoes a series of reactions to introduce the methanesulfonyl group.
Methanesulfonylation: The phenylpropanoic acid is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) to introduce the methanesulfonyl group.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonyl-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the methanesulfonyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the methanesulfonyl group.
Substitution Products: Substituted phenyl or carboxylic acid derivatives.
Scientific Research Applications
3-Methanesulfonyl-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Methanesulfonyl-2-phenylpropanoic acid is similar to other compounds with phenylpropanoic acid derivatives, such as:
Phenylacetic acid: Lacks the methanesulfonyl group.
3-Methanesulfonylpropionic acid: Similar structure but without the phenyl group.
2-Phenylpropionic acid: Similar structure but without the methanesulfonyl group.
Uniqueness: The presence of both the phenyl group and the methanesulfonyl group in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-methylsulfonyl-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOARKMBLJODMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341947-50-9 | |
Record name | 3-methanesulfonyl-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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